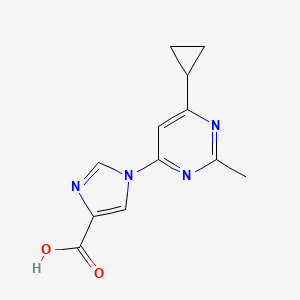

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Description

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1708268-80-7) is a heterocyclic compound featuring an imidazole core substituted with a carboxylic acid group at position 4 and a pyrimidine ring at position 1 of the imidazole. The pyrimidine ring is further substituted with a cyclopropyl group at position 6 and a methyl group at position 2. The compound is primarily used in research settings, particularly in medicinal chemistry and agrochemical development, owing to its modular structure that allows for targeted modifications .

Properties

Molecular Formula |

C12H12N4O2 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N4O2/c1-7-14-9(8-2-3-8)4-11(15-7)16-5-10(12(17)18)13-6-16/h4-6,8H,2-3H2,1H3,(H,17,18) |

InChI Key |

PUXJYSAGSVQAJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=C(N=C2)C(=O)O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Formation of the imidazole ring: This can be accomplished through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or imidazole rings are replaced with other groups using appropriate reagents and conditions.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and safety profiles.

Table 1: Structural and Property Comparison

Key Comparative Analysis:

Substituent Effects on Reactivity and Bioactivity: The cyclopropyl group at position 6 (target compound) versus position 2 ( compound) alters steric and electronic profiles. A 6-cyclopropyl group may enhance metabolic stability compared to 2-cyclopropyl due to reduced steric hindrance near the imidazole core . In contrast, methyl and ethyl groups (target compound and ) are electron-donating, which may favor hydrophobic interactions .

Safety Profiles :

- The compound in exhibits skin/eye irritation and respiratory toxicity , likely due to the 5,6-dimethylpyrimidine moiety enhancing reactivity. The target compound’s 6-cyclopropyl group may mitigate these effects by reducing electrophilic character .

- Trifluoromethyl-substituted analogs () are typically associated with higher environmental persistence but lower acute toxicity compared to methyl/cyclopropyl derivatives .

Applications :

- Unsubstituted pyrimidine derivatives () serve as scaffolds for further functionalization, while ethyl-phenyl variants () are prioritized in drug discovery for their balanced lipophilicity .

- Trifluoromethyl-containing compounds () are explored in agrochemicals due to their resistance to metabolic degradation .

Structural Implications on Physicochemical Properties:

Biological Activity

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropyl group with pyrimidine and imidazole moieties. Its molecular formula is with a molecular weight of 244.25 g/mol. The intricate arrangement of functional groups significantly influences its chemical behavior and biological activity.

Synthesis

The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves several multi-step organic synthesis techniques. These methods are crucial for optimizing yield, purity, and cost-effectiveness. Common synthetic routes include:

- Formation of the pyrimidine ring : Utilizing cyclopropyl and methyl precursors.

- Imidazole incorporation : Employing cyclization reactions to integrate the imidazole moiety.

- Carboxylic acid functionalization : Introducing the carboxylic acid group through targeted reactions.

Interaction Studies

Research indicates that 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid interacts with various biological targets such as enzymes and receptors, modulating their activity. These interactions can lead to alterations in signal transduction pathways, gene expression, and metabolic processes.

Binding Affinity Studies : Interaction studies typically assess binding affinities and mechanisms of action, essential for elucidating the pharmacological profile of the compound. Such investigations are crucial for predicting therapeutic potential and optimizing drug design strategies.

Pharmacological Profiles

The compound has shown promise in various biological assays:

- Antimicrobial Activity : Exhibits concentration-dependent antibacterial activity against Gram-positive bacteria, with effectiveness influenced by structural modifications .

- Anti-inflammatory Effects : Similar compounds have demonstrated significant inhibition of COX-2 activity, indicating potential anti-inflammatory properties .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

Structural Analogues

Compounds sharing structural features with 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid include:

| Compound Name | Similarity Features |

|---|---|

| 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid | Shares cyclopropyl and pyrimidine structures but differs in ring composition. |

| 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-pyrrolidin-3-ylamine | Contains similar pyrimidine components but varies in functional groups. |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not observed in its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.